molecular formula C21H24ClN5O2 B3007426 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide CAS No. 922110-89-2

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide

Cat. No.: B3007426
CAS No.: 922110-89-2
M. Wt: 413.91
InChI Key: NMXGURPTOJIXGF-UHFFFAOYSA-N
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Description

N-(2-(5-(3-Chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide is a pyrazolopyrimidinone derivative characterized by a bicyclic heteroaromatic core (pyrazolo[3,4-d]pyrimidinone) substituted with a 3-chlorobenzyl group at the 5-position and a 2-cyclopentylacetamide moiety linked via an ethyl chain at the 1-position.

Properties

IUPAC Name

N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O2/c22-17-7-3-6-16(10-17)13-26-14-24-20-18(21(26)29)12-25-27(20)9-8-23-19(28)11-15-4-1-2-5-15/h3,6-7,10,12,14-15H,1-2,4-5,8-9,11,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXGURPTOJIXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is noted that the compound is a potent and orally bioavailable inhibitor of pkb. This suggests that the compound has good absorption and distribution properties.

Biological Activity

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide is a novel compound within the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy in different biological contexts, and potential clinical implications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H19ClFN5O2
  • Molecular Weight : 439.88 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with substituents that may influence its biological interactions.

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine family exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Many derivatives have shown potential as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases involved in cell cycle regulation.
  • Anticancer Activity : Studies have demonstrated significant growth inhibition against various cancer cell lines, suggesting that this compound may act as a potent anticancer agent.

Anticancer Studies

Recent investigations into the biological activity of this compound reveal promising results:

  • Cell Line Testing : The compound exhibited notable growth inhibition across multiple cancer cell lines. For instance:
    • Lung Carcinoma (HOP-92) : Growth inhibition (GI%) of 71.8.
    • Renal Carcinoma (ACHN) : GI% of 66.02.

These results indicate that the compound may target specific pathways critical for cancer cell proliferation.

Mechanistic Insights

Molecular docking studies have elucidated the binding interactions of this compound with CDK2 and TRKA proteins. The binding affinities suggest that it competes effectively with established inhibitors:

CompoundBinding Affinity (µM)Target
This compound0.22 (CDK2), 0.89 (TRKA)CDK2/TRKA

Study 1: In Vitro Cytotoxicity

A study focused on the renal carcinoma cell line RFX 393 evaluated the cytotoxic effects of the compound at varying concentrations. The results indicated significant cytotoxicity compared to controls, with an IC50 value demonstrating its potency:

CompoundIC50 (µM)Cell Line
This compound11.70RFX 393

Study 2: Cell Cycle Analysis

Further analysis revealed that treatment with this compound resulted in cell cycle arrest at the G0–G1 phase, significantly altering the distribution of cells across different phases:

PhaseControl (%)Treated (%)
G0–G157.0884.36
S29.3311.49
G2/M13.594.15

This suggests that the compound effectively disrupts normal cell cycle progression in cancer cells.

Comparison with Similar Compounds

Pyrazolopyrimidinone derivatives are a well-studied class of compounds, with structural variations significantly impacting their physicochemical and biological properties. Below, we compare the target compound with structurally related analogs, focusing on substituent effects, activity, and pharmacokinetic profiles.

Structural and Physicochemical Properties
Compound Name Molecular Weight (g/mol) Substituents (Core Modifications) Melting Point (°C) Key Features
Target Compound : N-(2-(5-(3-Chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide ~454.3 (calculated) 5-(3-Chlorobenzyl), 1-(2-cyclopentylacetamide-ethyl) Not reported High lipophilicity (Cl, cyclopentyl); potential for CNS penetration
Example 53 : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide 589.1 3-(Chroman-fluorophenyl), 4-(2-fluoro-N-isopropyl) 175–178 Increased polarity (F, chromenyl); moderate solubility in aqueous solvents

Key Observations :

  • The target compound’s 3-chlorobenzyl group confers higher lipophilicity than the 3-fluorophenyl-chromenyl substituent in Example 53, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • The cyclopentylacetamide side chain in the target compound likely improves metabolic stability compared to the isopropylamide in Example 53, as cyclopentyl groups are less prone to oxidative metabolism.
Pharmacokinetic Profiles
  • Lipophilicity : The target compound’s ClogP (estimated ~3.5) exceeds Example 53’s (~2.8), suggesting slower renal clearance but higher tissue distribution.
  • Metabolic Stability : Cyclopentyl groups typically resist CYP450 oxidation better than isopropyl or chromenyl moieties, implying a longer half-life for the target compound.

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